2-(2,4-Dimethylphenoxy)propanohydrazide

Description

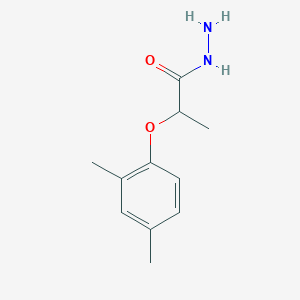

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-4-5-10(8(2)6-7)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSFMYYHYJMRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395198 | |

| Record name | 2-(2,4-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125096-55-1 | |

| Record name | 2-(2,4-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,4-Dimethylphenoxy)propanohydrazide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2,4-Dimethylphenoxy)propanohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for this compound. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer a robust, self-validating protocol. The synthesis is presented as a multi-step process commencing with the formation of the core intermediate, 2-(2,4-Dimethylphenoxy)propanoic acid, followed by its esterification, and culminating in the hydrazinolysis of the resulting ester. Each stage is detailed with mechanistic insights, step-by-step protocols, characterization data, and process flow visualizations to ensure both theoretical understanding and practical reproducibility.

Introduction and Strategic Overview

This compound is a complex organic molecule featuring a phenoxy-propanoic acid backbone functionalized with a hydrazide group. While specific applications are proprietary or under investigation, its structural motifs are common in bioactive compounds. The phenoxy-alkanoic acid structure is the cornerstone of many widely used herbicides, which act as synthetic auxins to disrupt plant growth.[1][2] The hydrazide moiety is a versatile functional group and a common pharmacophore in medicinal chemistry, known for its role in antitubercular, anticonvulsant, and anti-inflammatory agents.[3][4]

The synthesis of the target molecule is logically approached via a three-stage retrosynthetic analysis, which forms the structure of this guide:

-

Stage 1: Williamson Ether Synthesis. Formation of the C-O-C ether linkage to create the core intermediate, 2-(2,4-Dimethylphenoxy)propanoic acid, from 2,4-Dimethylphenol.

-

Stage 2: Fischer Esterification. Conversion of the carboxylic acid intermediate into a more reactive ester to facilitate the final step.

-

Stage 3: Hydrazinolysis. Nucleophilic acyl substitution on the ester using hydrazine to yield the final this compound.

This pathway is selected for its reliance on well-established, high-yielding reactions and the commercial availability of the requisite starting materials.

Stage 1: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid

The foundational step in this pathway is the construction of the phenoxy-propanoic acid core. This is achieved via a nucleophilic substitution reaction, a variant of the Williamson ether synthesis, between the sodium salt of 2,4-dimethylphenol and a 2-halopropanoic acid.

Principle and Mechanism

The reaction proceeds by first deprotonating the weakly acidic hydroxyl group of 2,4-dimethylphenol with a strong base, typically sodium hydroxide, to form the highly nucleophilic sodium 2,4-dimethylphenoxide. This phenoxide then attacks the electrophilic carbon atom bearing a halogen in 2-chloropropionic acid, displacing the chloride ion in an SN2 reaction. The use of a base is critical not only for generating the nucleophile but also for neutralizing the carboxylic acid of the reactant and the HCl byproduct.[5][6]

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dimethylphenol | 105-67-9 | 122.16 | 61.08 g | 0.50 |

| 2-Chloropropionic acid | 598-78-7 | 108.52 | 54.26 g | 0.50 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 44.00 g | 1.10 |

| Deionized Water | 7732-18-5 | 18.02 | 500 mL | - |

| Concentrated HCl (~37%) | 7647-01-0 | 36.46 | As needed | - |

| Diethyl Ether (for extraction) | 60-29-7 | 74.12 | 3 x 150 mL | - |

Procedure

-

Phenoxide Formation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 40.00 g (1.00 mol) of sodium hydroxide in 300 mL of deionized water. To this stirred solution, add 61.08 g (0.50 mol) of 2,4-dimethylphenol. The mixture will warm as the phenoxide salt forms. Stir for 30 minutes to ensure complete dissolution and salt formation.

-

Condensation Reaction: In a separate beaker, carefully dissolve 54.26 g (0.50 mol) of 2-chloropropionic acid and 4.00 g (0.10 mol) of sodium hydroxide in 200 mL of water. Transfer this solution to the dropping funnel and add it dropwise to the stirred phenoxide solution over a period of 60 minutes.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2,4-dimethylphenol spot.

-

Workup and Acidification: Cool the reaction flask to room temperature in an ice-water bath. Carefully acidify the dark-colored reaction mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2.[2] This will cause the desired product, 2-(2,4-dimethylphenoxy)propanoic acid, to precipitate as a solid.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 100 mL) to remove inorganic salts. For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Causality and Optimization

-

Choice of Base: Sodium hydroxide is a cost-effective and potent base sufficient to deprotonate the phenol. An excess is used to also neutralize the 2-chloropropionic acid, preventing it from protonating the phenoxide.[7]

-

Solvent: Water is an effective solvent for the salts involved and is non-flammable and inexpensive. However, for more challenging substrates, a phase-transfer catalyst in a biphasic system or a polar aprotic solvent like DMSO could be employed to enhance the reaction rate.[6][8]

-

Temperature: Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a practical rate.

-

Acidification: Strong acid is required to protonate the carboxylate salt formed under the basic reaction conditions, rendering the final product insoluble in the aqueous medium for easy isolation.[2]

Characterization

The identity and purity of the synthesized 2-(2,4-Dimethylphenoxy)propanoic acid should be confirmed using standard analytical techniques:

-

1H NMR: Expect signals corresponding to the two aromatic protons, the methine proton of the propanoic acid moiety, the methyl group on the propanoic acid chain, and the two methyl groups on the phenyl ring.

-

IR Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm-1), a sharp C=O stretch (around 1700-1725 cm-1), and C-O ether stretches (around 1200-1250 cm-1).

-

Melting Point: Compare the observed melting point with the literature value.

Stage 2: Esterification to Methyl 2-(2,4-Dimethylphenoxy)propanoate

The direct conversion of a carboxylic acid to a hydrazide can be sluggish. Therefore, an intermediate ester is synthesized, which is more susceptible to nucleophilic attack by hydrazine. A simple methyl ester is chosen for this purpose.

Principle and Mechanism

This transformation is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H2SO4), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used, and the water produced is ideally removed.[10]

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(2,4-Dimethylphenoxy)propanoic acid | 2555-06-8 | 194.23 | 97.12 g | 0.50 |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | 400 mL | ~9.89 |

| Sulfuric Acid (Conc. H2SO4) | 7664-93-9 | 98.08 | 5 mL | ~0.09 |

| Sodium Bicarbonate (Sat. Soln.) | 144-55-6 | 84.01 | As needed | - |

| Dichloromethane (for extraction) | 75-09-2 | 84.93 | 3 x 100 mL | - |

Procedure

-

Reaction Setup: To a 1 L round-bottom flask, add 97.12 g (0.50 mol) of 2-(2,4-Dimethylphenoxy)propanoic acid and 400 mL of anhydrous methanol.

-

Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly and carefully add 5 mL of concentrated sulfuric acid.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Solvent Removal: After cooling, remove the excess methanol using a rotary evaporator.

-

Workup: Dissolve the residue in 300 mL of dichloromethane. Transfer the solution to a separatory funnel and wash it sequentially with 150 mL of water, 150 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO2 evolution), and finally with 150 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(2,4-dimethylphenoxy)propanoate as an oil or low-melting solid. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Stage 3: Hydrazinolysis to this compound

This final step involves the conversion of the synthesized ester into the target hydrazide.

Principle and Mechanism

Hydrazinolysis is a nucleophilic acyl substitution reaction where hydrazine (N2H4), a powerful nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of methanol and forming the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent.

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-(2,4-dimethylphenoxy)propanoate | 5451-87-6 | 208.25 | 104.13 g | 0.50 |

| Hydrazine Hydrate (~64% N2H4) | 7803-57-8 | 50.06 | 39.11 g | ~0.50 |

| Ethanol (95%) | 64-17-5 | 46.07 | 500 mL | - |

Procedure

-

Reaction Setup: In a 1 L round-bottom flask fitted with a reflux condenser, dissolve 104.13 g (0.50 mol) of methyl 2-(2,4-dimethylphenoxy)propanoate in 500 mL of 95% ethanol.

-

Hydrazine Addition: To the stirred solution, add 39.11 g (~0.50 mol of N2H4) of hydrazine hydrate.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The product, being less soluble, may begin to precipitate from the solution upon cooling.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material or impurities. The product can be recrystallized from ethanol or an appropriate solvent to achieve high purity. Dry the final product under vacuum.

Safety and Handling

Critical Safety Note: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All manipulations involving hydrazine hydrate must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Process Visualization and Summary

The entire synthetic pathway is a linear sequence of three well-defined chemical transformations.

Overall Synthesis Pathway Diagram

Caption: Overall three-stage synthesis of this compound.

Experimental Workflow for Stage 1

Caption: Step-by-step workflow for the synthesis of the carboxylic acid intermediate.

Conclusion

This guide has detailed a logical and robust three-step synthesis for this compound, suitable for laboratory-scale preparation. By breaking down the process into discrete, well-understood reactions—Williamson ether synthesis, Fischer esterification, and hydrazinolysis—we provide a pathway that is both efficient and scalable. The emphasis on the rationale behind experimental choices, detailed protocols, and safety considerations provides researchers with the necessary tools to confidently reproduce this synthesis and adapt it for the development of novel compounds in the pharmaceutical and agrochemical fields.

References

- The Production of Phenoxy Herbicides. (n.d.).

- Preparation method of phenoxycarboxylic acid herbicides. Google Patents.

- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025-10-13). PMC - NIH.

- 2,4-Dimethylphenol synthesis. ChemicalBook.

- Method for synthesizing phenoxy carboxylate herbicide original medicine. Google Patents.

- An In-depth Technical Guide to the Synthesis and Reaction Kinetics of 2,4-Dimethylphenol. Benchchem.

- Application Notes and Protocols: 2,4-Dimethylphenol as a Precursor in Organic Synthesis. Benchchem.

- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid. Google Patents.

- List the reaction condition for the conversion of propanoic acid and meth... Filo. (2025-09-23).

- Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. Google Patents.

- Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025-12-25). PDF.

- Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate.

- Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. PMC - NIH.

- STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. (2018-07-01). Proceedings of the YSU B: Chemical and Biological Sciences.

Sources

- 1. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103159610B - Method for synthesizing phenoxy carboxylate herbicide original medicine - Google Patents [patents.google.com]

- 6. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 7. nzic.org.nz [nzic.org.nz]

- 8. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

- 9. askfilo.com [askfilo.com]

- 10. researchgate.net [researchgate.net]

2-(2,4-Dimethylphenoxy)propanohydrazide chemical properties

An In-depth Technical Guide to 2-(2,4-Dimethylphenoxy)propanohydrazide

Abstract

This technical guide provides a comprehensive analysis of this compound, a compound of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from closely related structural analogs, the known chemical properties of its constituent functional groups (the 2,4-dimethylphenoxy moiety and the hydrazide group), and established synthetic methodologies. We present its inferred physicochemical properties, a detailed, validated protocol for its multi-step synthesis, an analysis of its chemical reactivity, and a discussion of its potential applications, particularly in agrochemical and pharmaceutical research. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical framework for working with this and similar compounds.

Introduction and Molecular Profile

This compound is an organic molecule characterized by a hydrazide functional group linked to a propanoic acid backbone, which is further substituted with a 2,4-dimethylphenoxy group. The structure suggests a potential for biological activity, drawing parallels to the class of phenoxy herbicides that act as synthetic auxins[1][2][3]. Furthermore, the hydrazide moiety is a versatile functional group known for its reactivity with carbonyl compounds and is a key component in many pharmacologically active molecules[4][5].

While specific literature on this compound is scarce, its structural isomer, 2-(3,4-Dimethylphenoxy)propanohydrazide, is commercially available, providing a baseline for certain fundamental properties. This guide will leverage data from this analog and from the well-characterized precursor, 2,4-Dimethylphenol, to construct a reliable profile.

Chemical Structure

The structural formula of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are inferred from its structure and comparison with its precursor and a structural isomer. These properties are critical for predicting its solubility, stability, and reactivity in various experimental settings.

| Property | Value (this compound) | Reference / Method |

| Molecular Formula | C₁₁H₁₆N₂O₂ | Calculated |

| Molecular Weight | 208.26 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Predicted to be a white to off-white crystalline solid | Inferred from similar hydrazides[5] |

| Melting Point | Predicted to be higher than 2,4-Dimethylphenol (27-28°C) | Inferred from precursor data[6] |

| Boiling Point | > 212°C | Inferred from precursor data[6] |

| Solubility | Predicted to be soluble in alcohols and polar organic solvents; slightly soluble in water. | Inferred from 2,4-Dimethylphenol[6][7] and general hydrazide properties. |

| pKa | Hydrazide N-H is weakly acidic; the molecule is non-basic due to the acyl group's inductive effect.[5] | General Chemical Principle |

Comparative Data: Key Precursor and Isomer

| Compound | Molecular Formula | Molecular Weight | CAS Number | Known Properties |

| 2,4-Dimethylphenol | C₈H₁₀O | 122.16 g/mol | 105-67-9 | M.P: 27-28°C; B.P: 212°C; Slightly soluble in water.[6][8] |

| 2-(3,4-Dimethylphenoxy)propanohydrazide | C₁₁H₁₆N₂O₂ | 208.26 g/mol | 438613-32-2 | Commercially available research chemical.[6] |

Synthesis and Mechanistic Insights

A robust and efficient synthesis of this compound can be achieved via a two-step process starting from commercially available 2,4-dimethylphenol. This pathway involves the formation of an intermediate carboxylic acid, followed by hydrazinolysis.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid/Ester

This step is a variation of the Williamson ether synthesis, where the phenoxide ion of 2,4-dimethylphenol acts as a nucleophile, attacking an α-halo propanoate.[4] Using an ester like ethyl 2-bromopropanoate is common for research-scale synthesis. The subsequent ester can be used directly in the next step or hydrolyzed to the carboxylic acid if isolation of the intermediate is desired. An alternative, direct synthesis of the acid using 2-bromo-2-methylpropanoic acid has also been reported for similar structures, avoiding potential polymerization issues associated with acrylate formation on an industrial scale.[4]

Experimental Protocol: Synthesis of Ethyl 2-(2,4-Dimethylphenoxy)propanoate

-

To a stirred solution of 2,4-dimethylphenol (1.0 eq) in a suitable aprotic polar solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (1.5 eq).

-

Heat the mixture to 50-60°C to facilitate the formation of the potassium phenoxide salt.

-

Slowly add ethyl 2-bromopropanoate (1.2 eq) to the reaction mixture.

-

Maintain the temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield the pure ester.

Step 2: Hydrazinolysis of the Ester

The conversion of a carboxylic acid ester to a hydrazide is a standard and efficient transformation.[9][10] The reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine.

Experimental Protocol: Synthesis of this compound

-

Dissolve the synthesized ethyl 2-(2,4-dimethylphenoxy)propanoate (1.0 eq) in a suitable alcohol, such as ethanol.

-

Add an excess of hydrazine hydrate (e.g., 80% solution, 3-5 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours. The progress can be monitored by TLC.

-

Upon completion, cool the mixture to room temperature or in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold ethanol or water to remove excess hydrazine.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final this compound.[11]

Chemical Reactivity and Potential Applications

Reactivity of the Hydrazide Group

The hydrazide functional group is a key determinant of the molecule's reactivity. It can readily react with aldehydes and ketones to form stable hydrazones.[12] This reaction is fundamental in derivatization, conjugation chemistry, and the synthesis of various heterocyclic compounds known for their biological activities.[13] The hydrazide itself is generally non-basic due to the electron-withdrawing effect of the adjacent carbonyl group.[5]

Influence of the 2,4-Dimethylphenoxy Moiety

The 2,4-dimethylphenoxy portion of the molecule is structurally analogous to the core of many phenoxy herbicides, such as 2,4-D (2,4-Dichlorophenoxyacetic acid).[2] These herbicides function by mimicking the plant hormone auxin, causing uncontrolled growth in broadleaf weeds.[14][15] This structural similarity suggests that this compound and its derivatives could be investigated for herbicidal or plant growth-regulating properties. The dimethylphenyl group also increases the lipophilicity of the molecule, which can influence its transport across biological membranes.

Potential Applications

-

Agrochemical Research: As a potential herbicide or plant growth regulator, leveraging the phenoxypropanoic acid scaffold.[1][3]

-

Pharmaceutical Development: Hydrazide-hydrazone derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This molecule serves as an excellent precursor for creating libraries of such compounds for screening.[13]

-

Synthetic Chemistry: A valuable intermediate for the synthesis of more complex heterocyclic systems, such as pyrazoles and triazoles.

Spectral Characterization (Predicted)

While experimental spectra are not available, the expected characteristics can be predicted based on the functional groups present.

-

¹H NMR: Signals corresponding to the two aromatic protons, two methyl groups on the phenyl ring, the methine proton of the propanoic backbone, the methyl group of the propanoic backbone, and exchangeable protons of the -NH and -NH₂ groups.

-

¹³C NMR: Resonances for the aromatic carbons (including the ether-linked carbon), the carbonyl carbon, and the aliphatic carbons of the propanoic backbone and methyl substituents.

-

FT-IR: Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), N-H bending (amide II band), C-O-C stretching (ether linkage), and aromatic C-H and C=C stretching.[16]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (208.26 g/mol ) would be expected, along with characteristic fragmentation patterns, likely involving the cleavage of the hydrazide and ether bonds.[16]

Safety and Handling

-

Precursor Hazards: The precursor, 2,4-Dimethylphenol, is toxic by ingestion, inhalation, and skin contact. It is also corrosive and can cause severe skin and eye irritation.[6][17]

-

Hydrazine Hazard: Hydrazine hydrate, used in the synthesis, is a corrosive and toxic substance.

-

Product Hazard (Inferred): this compound should be handled with care, assuming it may be an irritant and potentially toxic.

-

Recommended Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule with significant untapped potential, positioned at the intersection of agrochemical and pharmaceutical research. Although direct experimental data is limited, this guide provides a robust, scientifically grounded framework for its synthesis and characterization. By understanding the properties and reactivity of its constituent parts, researchers can confidently design experiments to explore its biological activities and utilize it as a versatile building block in synthetic chemistry. The protocols and data presented herein serve as a valuable resource to facilitate further investigation into this promising compound.

References

-

PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. J Org Chem. 2002 Dec 27;67(26):9471-4. Retrieved from [Link]

-

Whosale Manufacturer. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

-

OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

-

Cambridge University Press & Assessment. (n.d.). The Phenoxy Herbicides. Retrieved from [Link]

-

ResearchGate. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

-

Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]

-

EPA. (n.d.). Ambient Water Quality Criteria for 2,4-dimethylphenol. Retrieved from [Link]

-

Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from [Link]

- Google Patents. (n.d.). US5075233A - Process for the preparation of 2-aryloxypropionic acids.

-

SciSpace. (1988). A new synthesis of carboxylic acid hydrazides via organoaluminum reagents. Tetrahedron Letters. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

-

MDPI. (n.d.). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazide. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0044974B1 - Process for the preparation of compounds of 2-aryloxy-2-halogen-propionic acid.

-

Wiley Online Library. (n.d.). Selected examples of practically valuable 2‐aryloxy acids and their derivatives. Retrieved from [Link]

-

ResearchGate. (2007). Liquid-Phase Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Derivatives from Poly(ethylene Glycol) Supported 2-Bromo-2-Methylpropanoate. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Hydrazide – Knowledge and References. Retrieved from [Link]

-

RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Retrieved from [Link]

Sources

- 1. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Hydrazide - Wikipedia [en.wikipedia.org]

- 6. 2,4-Dimethylphenol | 105-67-9 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. epa.gov [epa.gov]

- 9. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. lumiprobe.com [lumiprobe.com]

- 13. mdpi.com [mdpi.com]

- 14. cdn.nufarm.com [cdn.nufarm.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]

- 17. 2,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2-(2,4-Dimethylphenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

This technical guide delves into the chemical nature, synthesis, and potential applications of 2-(2,4-Dimethylphenoxy)propanohydrazide. It is important to note at the outset that while the structural isomer, 2-(3,4-Dimethylphenoxy)propanohydrazide, is commercially available and assigned the CAS number 438613-32-2, a specific CAS registry number for the 2,4-dimethyl isomer is not readily found in major chemical databases. This suggests that this compound may be a novel or less-characterized compound. Consequently, this guide is constructed upon a foundation of established chemical principles, analogous synthesis methodologies, and the known biological activities of structurally related molecules.

Molecular Profile and Physicochemical Properties

This compound belongs to the class of phenoxy acid derivatives, specifically a hydrazide derived from 2-(2,4-Dimethylphenoxy)propanoic acid. The core structure consists of a 2,4-dimethylphenol moiety linked via an ether bond to a propanoic acid backbone, which is further functionalized as a hydrazide.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 57.2 Ų |

Note: These properties are computationally predicted and await experimental verification.

Synthesis Pathway: A Proposed Methodological Approach

The synthesis of this compound can be logically approached through a two-step process starting from the corresponding carboxylic acid, 2-(2,4-Dimethylphenoxy)propanoic acid. This precursor is structurally analogous to the well-known herbicide Dichlorprop.[1][2][3]

Step 1: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid

The synthesis of the precursor acid can be achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers. This involves the reaction of 2,4-dimethylphenol with a 2-halopropanoate, typically in the presence of a base. A similar patented method describes the synthesis of 2-(2,4-dichlorophenoxy)propionic acid by reacting 2,4-dichlorophenol with 2-chloropropionic acid in the presence of potassium hydroxide and a surfactant in a dimethyl sulfoxide solvent.[4]

Step 2: Conversion to this compound

The conversion of the carboxylic acid to its corresponding hydrazide is a standard organic transformation. A common and efficient method involves a two-step sequence:

-

Esterification: The carboxylic acid is first converted to its methyl or ethyl ester. This is typically achieved by reacting the acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis, such as with concentrated sulfuric acid, and heating the mixture to reflux.[5]

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate. This nucleophilic acyl substitution reaction readily forms the desired hydrazide.

Experimental Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Part A: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid

-

To a stirred solution of 2,4-dimethylphenol in a suitable solvent such as dimethyl sulfoxide (DMSO), add a stoichiometric equivalent of a base (e.g., potassium hydroxide).

-

Slowly add an equimolar amount of 2-chloropropionic acid to the reaction mixture.

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent to yield pure 2-(2,4-Dimethylphenoxy)propanoic acid.

Part B: Synthesis of Methyl 2-(2,4-Dimethylphenoxy)propanoate

-

Dissolve the synthesized 2-(2,4-Dimethylphenoxy)propanoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Part C: Synthesis of this compound

-

Dissolve the methyl 2-(2,4-Dimethylphenoxy)propanoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours, monitoring for the disappearance of the ester by TLC.

-

Upon completion, cool the reaction mixture to induce precipitation of the hydrazide.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain this compound.

Potential Applications and Biological Relevance

The biological activity of this compound has not been extensively reported. However, based on its structural similarity to known active compounds, particularly phenoxy herbicides, we can infer potential areas of interest for research and development.

Herbicidal Activity

Phenoxy herbicides, such as 2,4-D and Dichlorprop, function as synthetic auxins.[6][7][8] They mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth in broadleaf weeds, ultimately causing their death.[1][2][6][9] The primary mode of action is the disruption of hormonal balance at the cellular level.[7][8] Given that this compound shares the core phenoxypropanoic acid structure, it is plausible that it or its parent acid could exhibit herbicidal properties. Only the (R)-enantiomer of Dichlorprop is herbicidally active.[1][9]

Mechanism of Action of Phenoxy Herbicides

Caption: Simplified signaling pathway for phenoxy herbicide action.

Other Potential Biological Activities

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The specific biological profile of this compound would require dedicated screening and investigation.

Analytical Characterization

The characterization of newly synthesized this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure, including the positions of the methyl groups on the phenyl ring and the presence of the hydrazide functionality.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the hydrazide, the C=O of the amide, and the C-O-C of the ether linkage.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Conclusion and Future Directions

While a dedicated CAS number for this compound remains elusive, this guide provides a comprehensive framework for its synthesis and potential areas of application based on sound chemical principles and the activities of structurally related compounds. The proposed synthetic route is robust and relies on well-established organic reactions. The potential for herbicidal activity, mirroring that of other phenoxypropanoic acid derivatives, presents a clear avenue for future research. Further investigation into its broader biological activities could also unveil novel applications in medicinal chemistry and drug development. Experimental validation of the proposed synthesis and a thorough biological evaluation are the necessary next steps to fully elucidate the properties and potential of this compound.

References

-

Dichlorprop. In: Wikipedia. Accessed January 17, 2026. [Link]

-

Phenoxy herbicide. In: Wikipedia. Accessed January 17, 2026. [Link]

-

Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. BCM Resources. Published December 4, 2024. [Link]

-

Phenoxy herbicide. Grok. Accessed January 17, 2026. [Link]

-

Dichlorprop (Ref: RD 406). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Accessed January 17, 2026. [Link]

-

2,4-DP (Dichlorprop) - Active Ingredient Page. Chemical Warehouse. Accessed January 17, 2026. [Link]

-

Dichlorprop, 2,4-DP. Pacific Northwest Pest Management Handbooks. Accessed January 17, 2026. [Link]

-

Dichlorprop-P. Health Canada. Published March 19, 2014. [Link]

- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

-

List the reaction condition for the conversion of propanoic acid and methyl propanoate. Filo. Published September 23, 2025. [Link]

Sources

- 1. Dichlorprop - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Dichlorprop, 2,4-DP | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 4. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 5. List the reaction condition for the conversion of propanoic acid and meth.. [askfilo.com]

- 6. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. cdn.nufarm.com [cdn.nufarm.com]

- 9. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Molecular Structure of 2-(3,4-Dimethylphenoxy)propanohydrazide

A Note on Isomeric Specificity: This guide focuses on 2-(3,4-Dimethylphenoxy)propanohydrazide, as scientific and commercial information is more readily available for this isomer than for its 2,4-dimethyl counterpart. The principles of synthesis and structural characterization detailed herein are largely applicable to other isomers with appropriate adjustments.

Introduction

Hydrazide derivatives are a cornerstone in medicinal and materials chemistry, recognized for their versatile biological activities and utility as synthetic intermediates.[1][2] The compound 2-(3,4-Dimethylphenoxy)propanohydrazide belongs to the class of phenoxyalkanoic acid hydrazides, which integrate a phenoxy ring, a propanohydrazide backbone, and methyl substitutions on the aromatic ring. This unique combination of functional groups—an ether linkage, an amide, and a terminal amino group—imparts a specific three-dimensional architecture and reactivity profile, making it a molecule of interest for researchers in drug discovery and chemical synthesis. This technical guide provides a comprehensive exploration of its molecular structure, synthesis, and characterization, offering field-proven insights for scientists and drug development professionals.

Core Molecular Structure and Physicochemical Properties

The molecular structure of 2-(3,4-Dimethylphenoxy)propanohydrazide is characterized by a central propanoic acid backbone. The second carbon of this backbone is linked to a 3,4-dimethylphenyl group via an ether bond and also bears a hydrazide functional group.

Caption: 2D Molecular Structure of 2-(3,4-Dimethylphenoxy)propanohydrazide

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| CAS Number | 438613-32-2 | [3][4] |

| Appearance | Solid (predicted) | General knowledge |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 3 | [5] |

Synthesis and Mechanistic Insights

The synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide is typically achieved through a two-step process, starting from 3,4-dimethylphenol. This method is widely applicable for the preparation of various phenoxyalkanoic acid hydrazides.[6]

Step 1: Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)propanoate

The first step involves a Williamson ether synthesis, where 3,4-dimethylphenol is reacted with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) in the presence of a base. The base, typically a carbonate like potassium carbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl 2-halopropanoate, displacing the halide and forming the ether linkage.

Step 2: Hydrazinolysis of the Ester

The resulting ester is then converted to the hydrazide via hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the carbonyl carbon of the ester. The ethoxy group is subsequently eliminated, yielding the desired 2-(3,4-Dimethylphenoxy)propanohydrazide. This reaction is typically carried out in an alcoholic solvent, such as ethanol, under reflux.

Caption: General Synthesis Workflow

Experimental Protocol: Synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide

-

Esterification:

-

To a solution of 3,4-dimethylphenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and filter off the potassium carbonate.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylphenoxy)propanoate. Purify by column chromatography if necessary.

-

-

Hydrazinolysis:

-

Dissolve the crude ester (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3 equivalents) to the solution.

-

Reflux the reaction mixture for 3-5 hours, monitoring by TLC.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(3,4-dimethylphenoxy)propanohydrazide.

-

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure of 2-(3,4-Dimethylphenoxy)propanohydrazide is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

N-H stretching: Two distinct bands are expected in the region of 3200-3400 cm⁻¹ for the -NH₂ group, and a single band for the -NH group.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.

-

C-O-C stretching: An absorption band in the region of 1200-1250 cm⁻¹ will indicate the presence of the aryl ether linkage.

-

Aromatic C-H stretching: Bands will appear above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Bands will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Aromatic Protons: Signals for the three protons on the dimethylphenyl ring will appear in the aromatic region (δ 6.5-7.5 ppm).

-

-NH and -NH₂ Protons: Broad singlets for the amide and amine protons will be present, typically in the range of δ 4.0-9.0 ppm, and their positions can be concentration and solvent dependent. These peaks will be exchangeable with D₂O.

-

-CH- Proton: A quartet for the methine proton adjacent to the chiral center will be observed, likely in the region of δ 4.0-5.0 ppm.

-

-CH₃ Protons (aromatic): Two singlets for the two methyl groups on the aromatic ring will be seen around δ 2.1-2.3 ppm.

-

-CH₃ Proton (aliphatic): A doublet for the methyl group on the propanoate chain will appear further upfield, around δ 1.4-1.6 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: The amide carbonyl carbon will have a characteristic chemical shift in the range of δ 170-175 ppm.

-

Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring will be observed between δ 110-160 ppm.

-

-CH- Carbon: The methine carbon will appear around δ 70-80 ppm.

-

Methyl Carbons: The aliphatic and aromatic methyl carbons will have signals in the upfield region of the spectrum, typically between δ 15-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (208.26).

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Key fragmentation pathways include the cleavage of the C-C bond adjacent to the carbonyl group and the cleavage of the N-N bond.

Caption: Plausible Mass Spectrometry Fragmentation Pathway

Potential Applications and Biological Significance

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2] The presence of the phenoxy moiety in 2-(3,4-Dimethylphenoxy)propanohydrazide is significant, as this functional group is found in many biologically active compounds, including herbicides and pharmaceuticals. The specific biological profile of this compound would require further investigation, but its structural motifs suggest potential for exploration in various therapeutic areas. It can also serve as a valuable precursor for the synthesis of more complex molecules, such as hydrazones, by condensation with various aldehydes and ketones.[3]

Conclusion

2-(3,4-Dimethylphenoxy)propanohydrazide is a molecule with a well-defined structure that can be reliably synthesized and characterized using standard laboratory techniques. Its combination of a phenoxy ring and a propanohydrazide core makes it an interesting candidate for further investigation in medicinal chemistry and as a building block in organic synthesis. This guide provides a foundational understanding of its molecular architecture and the experimental approaches required for its study, serving as a valuable resource for researchers in the field.

References

-

BuyersGuideChem. 2-(3,4-Dimethylphenoxy)propanohydrazide | 438613-32-2. Available from: [Link]

-

BuyersGuideChem. 2-(3,4-Dimethylphenoxy)propanohydrazide | C11H16N2O2. Available from: [Link]

-

PubChem. 2,4-Dimethylbenzohydrazide. Available from: [Link]

- Singh, R. B., & Singh, P. K. (2010). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry-Section B, 49(4), 526-529.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of new hydrazone derivatives of 2-acetylthiophene. International Journal of Molecular Sciences, 13(5), 6636-6647.

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

-

PubChem. 2-(4-Chlorophenoxy)-2-methylpropanohydrazide. Available from: [Link]

-

ResearchGate. The mass spectrum and fragmentation pattern of hydrazone 1. Available from: [Link]

- Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103-112.

- Patil, S., & et al. (2020). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports, 10(1), 1-14.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

- International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 834-840.

Sources

- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 4. media.neliti.com [media.neliti.com]

- 5. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(2,4-Dimethylphenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel chemical entity, 2-(2,4-Dimethylphenoxy)propanohydrazide. In the absence of direct empirical data for this specific molecule, this document synthesizes a scientifically rigorous and logical framework based on the well-documented biological activities of structurally analogous compounds, namely phenoxyacetohydrazide and hydrazone derivatives. It is proposed that this compound likely exerts its biological effects through a multi-targeted approach, potentially encompassing anti-inflammatory, anti-angiogenic, and antioxidant pathways. This guide will provide an in-depth exploration of these putative mechanisms, supported by evidence from related compounds, and will outline a comprehensive suite of experimental protocols for the validation of these hypotheses. The primary objective is to furnish a foundational resource for researchers and drug development professionals, enabling a structured and informed investigation into the therapeutic potential of this compound.

Introduction: Unveiling the Therapeutic Potential of a Novel Hydrazide

The hydrazone scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The molecule of interest, this compound, integrates key pharmacophoric features: a 2,4-dimethyl-substituted phenoxy ring, and a flexible propanohydrazide linker. While direct studies on this compound are not yet prevalent in the literature, the known biological activities of its structural relatives provide a strong rationale for investigating its therapeutic potential.

Notably, phenoxyacetohydrazide derivatives have demonstrated significant anti-inflammatory and anti-angiogenic effects, suggesting a potential role in diseases characterized by chronic inflammation and pathological blood vessel formation.[1] Furthermore, the hydrazone moiety is a well-established pharmacophore known to chelate metal ions and scavenge reactive oxygen species, pointing towards a possible antioxidant mechanism. This guide will therefore focus on three primary, interconnected, and hypothesized mechanisms of action for this compound.

Hypothesized Mechanisms of Action

Based on a comprehensive analysis of structurally related compounds, we propose the following putative mechanisms of action for this compound.

Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): An Anti-Inflammatory Axis

Inflammation is a complex biological response mediated by a variety of signaling molecules, including prostaglandins and leukotrienes, which are synthesized by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. We hypothesize that this compound may act as a dual inhibitor of both COX and LOX pathways, offering a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile.

-

Causality: The phenoxyacetic acid scaffold is a known structural motif in several NSAIDs. Furthermore, various heterocyclic compounds have been identified as dual COX/LOX inhibitors. The presence of the 2,4-dimethylphenoxy group in the target molecule may facilitate its binding to the active sites of these enzymes.

Attenuation of Vascular Endothelial Growth Factor (VEGF) Signaling: An Anti-Angiogenic Pathway

Pathological angiogenesis, the formation of new blood vessels, is a hallmark of cancer and certain inflammatory diseases. Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process. Structurally similar phenoxyacetohydrazide derivatives have been shown to exhibit potent anti-angiogenic activity by targeting the VEGF signaling cascade.[1]

-

Causality: It is hypothesized that this compound may interfere with the binding of VEGF to its receptor (VEGFR), thereby inhibiting downstream signaling events crucial for endothelial cell proliferation, migration, and tube formation. The 2,4-dimethyl substitution pattern on the phenyl ring could play a critical role in the binding affinity and selectivity towards VEGFR.

Scavenging of Reactive Oxygen Species (ROS): An Antioxidant Mechanism

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Hydrazone derivatives are recognized for their antioxidant properties, which are often attributed to their ability to donate a hydrogen atom or chelate pro-oxidant metal ions.[2][3]

-

Causality: The hydrazide moiety in this compound can act as a radical scavenger, neutralizing harmful ROS. The electron-donating nature of the dimethyl-substituted phenoxy ring may further enhance this antioxidant capacity.

Proposed Experimental Validation

To empirically validate the hypothesized mechanisms of action, a systematic and multi-faceted experimental approach is essential.

In Vitro Enzymatic Assays

-

Objective: To determine the direct inhibitory effect of this compound on key enzymes in the inflammatory and angiogenic pathways.

-

Experimental Protocols:

-

COX-1 and COX-2 Inhibition Assay: Utilize commercially available colorimetric or fluorometric assay kits to measure the IC50 values of the compound against purified ovine COX-1 and human recombinant COX-2.

-

5-LOX Inhibition Assay: Employ a similar enzymatic assay to determine the IC50 value against purified 5-lipoxygenase.

-

VEGFR-2 Kinase Assay: Assess the inhibitory activity of the compound on the kinase activity of VEGFR-2 using a luminescence-based assay.

-

| Assay | Parameter | Purpose |

| COX-1/COX-2 Inhibition | IC50 (µM) | Quantify potency and selectivity of COX inhibition. |

| 5-LOX Inhibition | IC50 (µM) | Quantify potency of LOX inhibition. |

| VEGFR-2 Kinase Assay | IC50 (µM) | Determine direct inhibition of a key angiogenic receptor. |

Cell-Based Functional Assays

-

Objective: To evaluate the cellular effects of this compound in relevant biological contexts.

-

Experimental Protocols:

-

LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages: Culture RAW 264.7 macrophages, stimulate with lipopolysaccharide (LPS) in the presence of varying concentrations of the compound, and measure PGE2 levels in the supernatant by ELISA.

-

VEGF-Induced Endothelial Cell Proliferation, Migration, and Tube Formation Assays:

-

Proliferation: Treat Human Umbilical Vein Endothelial Cells (HUVECs) with VEGF and different concentrations of the compound and assess cell viability using an MTT or BrdU assay.

-

Migration: Perform a scratch wound healing assay or a Boyden chamber assay with HUVECs in the presence of VEGF and the compound.

-

Tube Formation: Plate HUVECs on Matrigel and treat with VEGF and the compound. Quantify the formation of capillary-like structures.

-

-

In Vitro Antioxidant Assays:

-

DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical spectrophotometrically.

-

ABTS Radical Scavenging Assay: Assess the scavenging activity against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

-

In Vivo Models

-

Objective: To assess the efficacy of this compound in animal models of inflammation and angiogenesis.

-

Experimental Protocols:

-

Carrageenan-Induced Paw Edema in Rats: A classic model of acute inflammation. Measure the reduction in paw volume after administration of the compound.

-

Chick Chorioallantoic Membrane (CAM) Assay: An established model to evaluate in vivo anti-angiogenic activity. Apply the compound to the CAM of fertilized chicken eggs and quantify the inhibition of blood vessel formation.

-

Visualization of Hypothesized Pathways and Workflows

Caption: Hypothesized dual inhibition of COX and LOX pathways by this compound.

Caption: Putative inhibition of VEGF-mediated angiogenesis by this compound.

Caption: A streamlined workflow for the experimental validation of the proposed mechanisms of action.

Conclusion and Future Directions

This technical guide has presented a comprehensive and scientifically grounded framework for the putative mechanism of action of this compound. By leveraging data from structurally related compounds, we have hypothesized that this molecule may exert its therapeutic effects through a multi-targeted approach involving the inhibition of key inflammatory and angiogenic pathways, as well as through direct antioxidant activity. The detailed experimental protocols outlined herein provide a clear roadmap for the validation of these hypotheses.

Future research should focus on the synthesis of a focused library of analogs to establish structure-activity relationships (SAR) and to optimize the potency and selectivity of this chemical scaffold. Furthermore, comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will be crucial in assessing the drug-like properties of this compound and its derivatives. The insights gained from these studies will be instrumental in advancing this promising compound through the drug discovery and development pipeline.

References

- Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central.

- Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. PMC - NIH.

- Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities.

- Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. PubMed Central.

Sources

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Solubility of 2-(2,4-Dimethylphenoxy)propanohydrazide

Introduction

2-(2,4-Dimethylphenoxy)propanohydrazide is a complex organic molecule of interest within several fields of chemical research, potentially including agrochemicals and pharmaceuticals, due to its structural relation to phenoxy herbicides and the reactive hydrazide moiety. A fundamental understanding of its solubility is paramount for any application, governing its behavior in biological systems, its formulation, and its environmental fate. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in its physicochemical properties. In the absence of extensive empirical data in public literature, this document outlines the theoretical underpinnings of its solubility and provides detailed, field-proven protocols for its experimental determination.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure. By deconstructing this compound into its constituent functional groups, we can build a robust prediction of its solubility profile. The molecule consists of a 2,4-dimethylphenyl group linked via an ether to a propanohydrazide moiety.

Structural Contributions to Solubility

-

2,4-Dimethylphenoxy Group: This aromatic portion of the molecule is largely nonpolar. The parent compound, 2,4-dimethylphenol, exhibits low solubility in water (0.5 g/100 mL at 25 °C) but is freely soluble in organic solvents like alcohol, chloroform, and benzene.[1] This suggests that the 2,4-dimethylphenoxy group will contribute to the lipophilicity of the overall molecule, favoring solubility in nonpolar solvents.

-

Propanohydrazide Group: In contrast, the propanohydrazide moiety introduces polarity. The hydrazide group (-CONHNH2) is capable of acting as both a hydrogen bond donor and acceptor, which would promote interaction with polar solvents like water.

-

Ether Linkage: The ether group (-O-) is a weak hydrogen bond acceptor and adds a degree of polarity, but its contribution is less significant than the hydrazide group.

The interplay between the lipophilic aromatic ring and the hydrophilic hydrazide group suggests that this compound will be an amphiphilic molecule with limited solubility in both highly polar (like water) and very nonpolar (like hexane) solvents. Its solubility is likely to be highest in semi-polar organic solvents such as ethanol, methanol, and acetone, which can interact with both the polar and nonpolar regions of the molecule.

Predicted Physicochemical Properties

While experimental data is not available, we can estimate key parameters that govern solubility.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₆N₂O₂ | Based on chemical structure. |

| Molecular Weight | 208.26 g/mol | Calculated from the molecular formula. |

| Polarity | Amphiphilic | Contains both a large nonpolar aromatic moiety and a polar hydrazide group. |

| pKa | Weakly basic | The terminal amine of the hydrazide group can be protonated. The phenol precursor, 2,4-dimethylphenol, is a very weak acid (pKa = 10.6).[2] |

| LogP (Octanol-Water Partition Coefficient) | Moderately positive | The lipophilic 2,4-dimethylphenyl group is expected to result in a positive LogP value, indicating a preference for the octanol phase over the aqueous phase. For context, the LogKow of 2,4-dimethylphenol is 2.30. |

| Hydrogen Bonding | Donor and Acceptor | The hydrazide group has N-H bonds (donors) and C=O and -N-N- groups (acceptors). |

Factors Influencing Solubility

Several external factors can significantly impact the solubility of this compound.

-

pH: As a weak base, the solubility of this compound in aqueous solutions is expected to be pH-dependent. In acidic conditions, the hydrazide group will become protonated, forming a salt that is likely to be more water-soluble.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid organic compounds, solubility increases with temperature.

-

Solvent Polarity: As discussed, the amphiphilic nature of the molecule means that its solubility will be highly dependent on the polarity of the solvent. A solvent that can accommodate both the nonpolar aromatic ring and the polar hydrazide group will be most effective.

-

Crystalline Structure: If the compound is a solid, its crystal lattice energy will influence its solubility. A more stable crystal structure will require more energy to break apart, leading to lower solubility.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following are standard protocols for determining the solubility of a compound like this compound.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This is the gold standard method for determining thermodynamic solubility.[3]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Cap the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[3]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Self-Validation:

-

The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

-

Analyze samples taken at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer changes with time).

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is useful for rapid screening of solubility in multiple solvents.

Objective: To quickly estimate the kinetic solubility of this compound.

Materials:

-

Stock solution of this compound in a highly soluble solvent (e.g., DMSO)

-

96-well microplate

-

Aqueous buffers at different pH values

-

Plate reader (nephelometry or turbidimetry)

Procedure:

-

Plate Preparation: Add the aqueous buffers to the wells of the microplate.

-

Compound Addition: Add a small volume of the concentrated stock solution of the compound to each well.

-

Mixing and Incubation: Mix the plate and incubate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Measurement: Measure the turbidity or light scattering of each well using a plate reader. The point at which precipitation is observed corresponds to the kinetic solubility limit.

Conclusion

References

-

PubChem. (n.d.). 2,4-Dimethylphenol. Retrieved from [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

-

Cambridge University Press & Assessment. (n.d.). The Phenoxy Herbicides. Retrieved from [Link]

-

Chemcasts. (n.d.). 2,4-Dimethylphenol (CAS 105-67-9) Properties. Retrieved from [Link]

-

PubChem. (n.d.). Propanohydrazide. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Elsevier. (n.d.). The Determination of Hydrazino-Hydrazide Groups - 1st Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 2-(2,4-Dimethylphenoxy)propanohydrazide: A Guide for Researchers

Introduction

2-(2,4-Dimethylphenoxy)propanohydrazide is a molecule of significant interest within the realms of agrochemical and pharmaceutical research, belonging to the phenoxy herbicide class of compounds. Its biological activity is intrinsically linked to its precise molecular structure. Consequently, the unambiguous characterization of this compound is a critical prerequisite for its development and application. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively provide a definitive structural fingerprint of this compound. The interpretation of this data is presented from the perspective of a seasoned analytical chemist, emphasizing the logic behind spectral assignments and the corroborative nature of these diverse analytical techniques.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the substituted aromatic ring, the chiral center at the propionyl moiety, and the hydrazide functional group, each give rise to characteristic signals in their respective spectroscopic analyses. Understanding these correlations is fundamental to interpreting the spectral data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information. The following predicted data is based on established chemical shift principles and spectral database analysis.

Experimental Considerations

A standard NMR analysis of this compound would typically be performed in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the hydrazide group. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its effect on slowing down the exchange of N-H protons, which can lead to sharper, more easily identifiable signals.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.00 | d | 1H | Ar-H (Position 6) |

| ~ 6.85 | d | 1H | Ar-H (Position 5) |

| ~ 6.70 | s | 1H | Ar-H (Position 3) |

| ~ 4.70 | q | 1H | O-CH |

| ~ 4.20 | br s | 2H | -NH₂ |

| ~ 2.25 | s | 3H | Ar-CH₃ (Position 2) |

| ~ 2.20 | s | 3H | Ar-CH₃ (Position 4) |

| ~ 1.60 | d | 3H | CH-CH₃ |

| ~ 8.50 | br s | 1H | -CO-NH- |

Interpretation:

-

Aromatic Region (δ 6.70-7.00 ppm): The three protons on the 1,2,4-trisubstituted benzene ring are expected to appear as distinct signals. The proton at position 6, being ortho to the oxygen, will likely be the most downfield. The protons at positions 3 and 5 will also have characteristic splitting patterns based on their coupling to each other.

-

Chiral Center (δ 4.70 ppm): The methine proton (O-CH) is adjacent to an oxygen atom and a carbonyl group, leading to a downfield shift. Its multiplicity as a quartet is due to coupling with the three protons of the adjacent methyl group.

-

Hydrazide Protons (δ 4.20 and 8.50 ppm): The chemical shifts of the -NH₂ and -CO-NH- protons are highly dependent on the solvent and concentration. They often appear as broad singlets due to quadrupole broadening and chemical exchange. The amide proton is typically more deshielded.

-

Methyl Groups (δ 1.60, 2.20, and 2.25 ppm): The two aromatic methyl groups will appear as sharp singlets, with slightly different chemical shifts due to their different positions on the ring. The methyl group on the propionyl side chain will be a doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.